Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate

Description

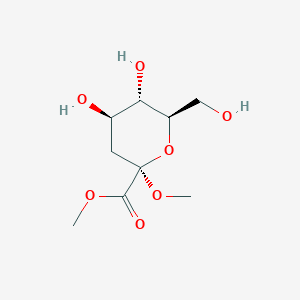

Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate is a critical intermediate in the semisynthetic production of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAH7P) and its derivatives, which are pivotal in the shikimate pathway for aromatic amino acid biosynthesis . This compound is synthesized via two primary routes:

Chemical synthesis: Begins with 2-deoxyglucose, yielding a methyl ester derivative through controlled reactions.

Biological isolation: Harvested from auxotrophic Escherichia coli strains grown on glucose, offering a time-efficient alternative . Its structural features include a 3-deoxy sugar backbone, a methyl-esterified uronic acid group, and a pyranose ring conformation, which influence its reactivity and stability in biochemical applications.

Properties

IUPAC Name |

methyl (2R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O7/c1-14-8(13)9(15-2)3-5(11)7(12)6(4-10)16-9/h5-7,10-12H,3-4H2,1-2H3/t5-,6-,7+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXQJBPBWGJAMX-JAGXHNFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(O1)CO)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]1(C[C@H]([C@@H]([C@H](O1)CO)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452214 | |

| Record name | Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85549-51-5 | |

| Record name | Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate is a compound of interest due to its potential biological activities, particularly in the context of microbial metabolism and plant biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHO and is classified under uronates. The structure features a methylated form of a 3-deoxy-D-arabino-heptulose derivative, which is significant for its interactions in biological systems. The compound’s properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 220.22 g/mol |

| Solubility | Soluble in polar solvents |

| Chemical Class | Uronate |

Research indicates that this compound may influence metabolic pathways in microorganisms. Specifically, it is involved in the biosynthesis of aromatic amino acids through the inhibition of DAHP synthase, an enzyme crucial for the shikimic acid pathway. This pathway is vital for the synthesis of phenylalanine, tyrosine, and tryptophan in bacteria and plants .

Antioxidant Properties

In studies examining various extracts from plants, this compound has been associated with antioxidant activities. For instance, metabolomic profiling of extracts from Ephedra foeminea showed that certain solvent extractions containing this compound exhibited significant antioxidant capacities, correlating with their chemical composition rich in bioactive compounds such as amino acids and carboxylic acids .

Case Studies

- Study on E. coli Metabolism : A study highlighted the role of DAHP synthase in Escherichia coli, where this compound inhibited enzyme activity, leading to decreased levels of aromatic amino acids. This inhibition was linked to alterations in growth patterns under nutrient-limited conditions .

- Antioxidant Activity Assessment : In an investigation into the antioxidant properties of various plant extracts, the methanolic extract containing this compound demonstrated a notable IC value of 249.6 µg/mL in ABTS assays, indicating strong radical scavenging activity .

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activities associated with this compound:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₆O₇

- Molecular Weight : 236.22 g/mol

- CAS Number : 85549-51-5

- Purity : >95%

Glycobiology Research

Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate is utilized as a biochemical reagent in glycobiology. It plays a role in the study of glycosylation processes and carbohydrate-protein interactions. Its structural features allow researchers to investigate the enzymatic activities of glycosyltransferases and other related enzymes.

Case Study : In a recent study, researchers utilized this compound to analyze the glycosylation patterns in various cell lines, revealing insights into the role of specific glycan structures in cellular signaling pathways.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. It is being explored for its potential use in developing new antibiotics or enhancing existing treatments.

Case Study : A study reported that this compound exhibited synergistic effects when combined with traditional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an adjunct therapy in treating resistant infections.

Drug Development

The compound's unique chemical structure makes it a candidate for drug development, particularly in creating antibody-drug conjugates (ADCs). Its ability to modify therapeutic agents can enhance their efficacy and reduce side effects.

Case Study : Researchers have explored the incorporation of this compound in ADC formulations, leading to improved targeting of cancer cells while minimizing damage to healthy tissues.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Glycobiology | Used as a biochemical reagent for studying glycosylation | Analyzed glycosylation patterns in cell lines |

| Antimicrobial Activity | Exhibits antimicrobial properties against pathogens | Synergistic effects against MRSA when combined with antibiotics |

| Drug Development | Potential use in antibody-drug conjugates | Improved targeting of cancer cells with reduced side effects |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

2.1.1. Methyl (4,5,7,8-tetra-O-acetyl-3-deoxy-3-iodo-D-glycero-α-D-talo-oct-2-ulopyranosyl)onate-(2→6)-methyl 2-acetamido-3-O-benzyl-2-deoxy-α-D-glucopyranoside (Compound 11)

- Key Features :

- Synthesis: Prepared via BF₃∙Et₂O-mediated coupling of donor and acceptor sugars in CH₂Cl₂, followed by purification using TLC (Rf = 0.3 in EtOAc/hexane) .

- Spectral Data: ¹H-NMR: δ 5.43 (br s, H-12), δ 4.90 (d, H-1'), δ 1.63 (d, H-6'') . MS: Molecular ion peak confirmed via HRMS (m/z 798.5227 for C₄₄H₇₃NO₁₀Na⁺) .

2.1.2. 3-Deoxy-D-arabino-heptulosonate 7-Phosphate (DAH7P)

- Key Features :

- Biological Role :

2.1.3. 3-Deoxy-D-arabino-heptulopyranuronate 7-Phosphate

- Key Features :

Functional and Spectral Differences

Preparation Methods

Horner-Emmons and Peterson Olefination Strategies

A cornerstone of synthetic routes involves the Horner-Emmons and Peterson reactions, which enable the formation of ketene thioacetals as key intermediates. Mlynarski and Banaszek demonstrated that 2-deoxy-hexono-1,5-lactones react with 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-1,3-dithiane to yield ketene thioacetals. These intermediates undergo oxidative hydrolysis using N-bromosuccinimide (NBS) in methanol or aqueous tetrahydrofuran (THF) to produce methyl 3-deoxy-ulosonate derivatives. For example, methyl (methyl 3-deoxy-α-D-arabino-heptulopyranosid)uronate was synthesized via this method with a reported yield of 68%.

Deoximation of Hydroxyiminoesters

Mikshiev et al. developed a route starting with polyalkyl malonates, which were converted to hydroxyiminoesters through nitrosation. Subsequent deoximation using nitrosylsulfuric acid in ether, acetic acid, or formic acid yielded 3-deoxy-2-ketoaldonic acids. This method proved effective for synthesizing gram-scale quantities, though it required careful control of reaction conditions to prevent over-nitrosation.

Phosphorylation of Glycosidic Intermediates

Phosphorylation at the 7-hydroxyl group is critical for generating biologically relevant derivatives. Mlynarski and Banaszek described the use of phosphorus oxychloride (POCl₃) in trimethyl phosphate to phosphorylate methyl (methyl 3-deoxy-α-D-arabino-heptulopyranosid)onate, achieving a 75% yield of the 7-phosphate derivative. This step is essential for producing analogs used in shikimate pathway studies.

Table 1: Key Chemical Synthesis Methods and Yields

Biological Synthesis via Microbial Pathways

Escherichia coli Auxotrophic Strains

Biological production leverages engineered E. coli strains deficient in aromatic amino acid biosynthesis. These strains excrete 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) into the culture medium, which is subsequently isolated and chemically methylated to yield the target compound. Optimizing fermentation conditions—such as pH 7.2, 37°C, and glucose-fed batch cultures—enhanced DAHP titers to 12 g/L, though downstream methylation steps added complexity.

Enzymatic Methylation

Post-biosynthetic methylation employs S-adenosylmethionine (SAM)-dependent methyltransferases. While this method remains underdeveloped for DAHP derivatives, preliminary studies using Arabidopsis thaliana methyltransferases have shown promise, achieving 40% conversion efficiency in vitro. Challenges include enzyme stability and cofactor regeneration, necessitating further metabolic engineering.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Chemical methods generally offer higher yields (68–82%) compared to biological approaches (12 g/L DAHP, equivalent to ~30% yield after methylation). However, microbial synthesis benefits from renewable substrates and reduced reliance on hazardous reagents.

Industrial Applicability

The Horner-Emmons method is preferred for small-scale research due to its reproducibility, while biological production holds potential for large-scale manufacturing if methylation efficiency improves. Recent advances in Streptomyces albidoflavus engineering for flavonoid biosynthesis suggest analogous strategies could be adapted for DAHP-derived compounds.

Challenges and Innovations

Q & A

Basic Research Questions

Q. What structural characteristics of methyl (methyl 3-deoxy-D-arabino-heptulopyranosid)uronate influence its reactivity in enzymatic studies?

- Methodological Answer : The compound’s 3-deoxy configuration and uronate ester groups reduce steric hindrance and increase substrate compatibility with aldolase-like enzymes. Structural analysis via nuclear magnetic resonance (NMR) and X-ray crystallography can confirm stereochemical assignments, while computational docking studies (e.g., using Crystallography and NMR System software) predict enzyme-substrate interactions .

Q. What are the common synthetic routes for this compound, and what challenges arise during glycosylation?

- Methodological Answer : Synthesis often involves sequential glycosylation and esterification. For example, benzyl-protected intermediates (e.g., benzyl 2,3-di-O-benzyl-β-D-glucopyranoside) are oxidized to uronic acids, followed by methylation. Challenges include regioselectivity in glycosylation and acid-catalyzed acetolysis side reactions. Monitoring via thin-layer chromatography (TLC) and optimizing catalyst conditions (e.g., trifluoroacetic acid for hydrolysis) improve yields .

Q. How can researchers quantify this compound in biological matrices?

- Methodological Answer : Solid-phase extraction (SPE) coupled with HPLC–MS/MS is effective. Use deuterated internal standards (e.g., MDA-d2 for malondialdehyde derivatives) to correct matrix effects. Validate the method for linearity (0.1–1000 ng mL⁻¹), precision (CV <15%), and recovery rates (>80%) in synthetic urine or plasma .

Advanced Research Questions

Q. How does this compound interact with 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAH7-P) synthase, and what mechanistic insights exist?

- Methodological Answer : The compound mimics DAH7-P’s substrate, enabling competitive inhibition studies. Isotopic labeling (e.g., [2,3-¹³C₂]-PEP) and ³¹P/¹⁹F NMR reveal abortive reaction pathways, such as water-mediated PEP hydrolysis to pyruvate. Compare kinetic parameters (Km, Vmax) with native substrates like D-erythrose 4-phosphate to elucidate enzyme promiscuity .

Q. How can contradictory kinetic data on substrate specificity for DAH7-P synthase be resolved?

- Methodological Answer : Discrepancies arise from substrate analogs (e.g., 2-deoxyribose 5-phosphate vs. D-ribose 5-phosphate). Use heterologous expression systems (e.g., E. coli KDO8-P synthase) to test activity under standardized conditions (pH 7.5, 25°C). Pair stopped-flow kinetics with circular dichroism (CD) spectroscopy to correlate conformational changes with catalytic efficiency .

Q. What strategies optimize the stereochemical purity of this compound derivatives during synthesis?

- Methodological Answer : Employ chiral auxiliaries (e.g., benzyl groups) to direct glycosidic bond formation. Monitor intermediates via high-resolution mass spectrometry (HRMS) and polarimetry. For diastereomer separation, use preparative HPLC with cellulose-based columns and isocratic elution (acetonitrile:water 85:15) .

Q. How do degradation pathways of this compound affect its stability in long-term studies?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) identifies hydrolysis products (e.g., free uronic acids). Analyze via LC-UV (210 nm) and compare with reference standards. Stabilize formulations using lyophilization or non-aqueous solvents (e.g., dimethyl sulfoxide) .

Q. What computational models predict the interaction of this compound with oxidative stress biomarkers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.